molecular formula C16H21NO B14164792 Piperidine, 1-(4-(benzyloxy)-2-butynyl)- CAS No. 6062-16-4

Piperidine, 1-(4-(benzyloxy)-2-butynyl)-

Cat. No.: B14164792
CAS No.: 6062-16-4
M. Wt: 243.34 g/mol
InChI Key: TZFNYGOXMIZWJC-UHFFFAOYSA-N
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Description

Piperidine, 1-(4-(benzyloxy)-2-butynyl)- is a compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- typically involves the following steps:

Industrial Production Methods

Industrial production of piperidine derivatives often involves continuous flow reactions and catalytic processes to ensure high yields and purity. For example, the use of rhodium-catalyzed hydroaminations and other catalytic methods can streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(4-(benzyloxy)-2-butynyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the butynyl chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of carbonyl compounds or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Piperidine, 1-(4-(benzyloxy)-2-butynyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 1-(4-(benzyloxy)-2-butynyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, widely used in pharmaceuticals.

    Pyridine: Another nitrogen-containing heterocycle with different chemical properties.

    Piperazine: A related compound with two nitrogen atoms in the ring.

Uniqueness

Piperidine, 1-(4-(benzyloxy)-2-butynyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its benzyloxy and butynyl groups make it a versatile compound for various synthetic and research applications .

Properties

CAS No.

6062-16-4

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

1-(4-phenylmethoxybut-2-ynyl)piperidine

InChI

InChI=1S/C16H21NO/c1-3-9-16(10-4-1)15-18-14-8-7-13-17-11-5-2-6-12-17/h1,3-4,9-10H,2,5-6,11-15H2

InChI Key

TZFNYGOXMIZWJC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC#CCOCC2=CC=CC=C2

Origin of Product

United States

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